
西格列扎
概述
描述
科学研究应用
化学: 用作研究 PPAR 激动剂活性的模型化合物。
生物学: 研究其对细胞代谢和基因表达的影响。
医学: 作为治疗 2 型糖尿病和代谢综合征的治疗剂。
作用机制
西格列扎通过选择性激活过氧化物酶体增殖物激活受体 PPARγ、PPARα 和 PPARδ 发挥作用。这些受体是核转录因子,调节参与葡萄糖和脂质代谢的基因表达。 通过激活这些受体,西格列扎改善胰岛素敏感性,降低血脂水平,并减少体重 .
生化分析
Biochemical Properties
Sipoglitazar plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist for PPARγ, PPARα, and PPARδ, which are nuclear receptors involved in the regulation of glucose and lipid metabolism . The interaction with these receptors leads to the activation of specific genes that control the metabolism of carbohydrates and fats. Sipoglitazar also undergoes phase II biotransformation by conjugation catalyzed by UDP-glucuronosyltransferase (UGT), resulting in the formation of glucuronide conjugates .
Cellular Effects
Sipoglitazar exerts various effects on different types of cells and cellular processes. It improves peripheral insulin sensitivity, normalizes circulating lipid profiles, and reduces body weight in patients with metabolic syndrome and type 2 diabetes mellitus . Sipoglitazar influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, PPARα, and PPARδ, leading to changes in the expression of genes involved in glucose and lipid metabolism .
Molecular Mechanism
The molecular mechanism of Sipoglitazar involves its binding interactions with PPARγ, PPARα, and PPARδ. As an agonist, Sipoglitazar activates these nuclear receptors, leading to the transcription of target genes involved in glucose and lipid metabolism . The activation of PPARγ improves insulin sensitivity, while the activation of PPARα and PPARδ helps in the regulation of lipid metabolism. Sipoglitazar also undergoes phase II biotransformation by UGT, resulting in the formation of glucuronide conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sipoglitazar change over time. It is rapidly absorbed, with a maximum observed plasma concentration occurring 0.6–1 hour post-dose . Plasma concentrations of Sipoglitazar decline with bi-phasic kinetics and a terminal elimination half-life of approximately 3–5 hours . The stability and degradation of Sipoglitazar, as well as its long-term effects on cellular function, have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Sipoglitazar vary with different dosages in animal models. Studies have shown that higher doses of Sipoglitazar lead to greater improvements in insulin sensitivity and lipid profiles . At high doses, there may be toxic or adverse effects observed in animal models . The threshold effects and the optimal dosage for therapeutic benefits without adverse effects are still being investigated.
Metabolic Pathways
Sipoglitazar is involved in several metabolic pathways, including its biotransformation by UGT to form glucuronide conjugates . The metabolic pathway from Sipoglitazar to its deethylated metabolite (M-I) involves the formation of glucuronide conjugates, which are then metabolized by cytochrome P450 enzymes . This pathway is unusual and involves multiple steps, including O-dealkylation and deconjugation .
Transport and Distribution
Sipoglitazar is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed in the plasma, with a wide distribution of clearance between individuals . The transport and distribution of Sipoglitazar are influenced by genetic polymorphisms in UGT2B15, which affect its clearance and plasma concentrations .
Subcellular Localization
The subcellular localization of Sipoglitazar is primarily within the nucleus, where it interacts with PPARγ, PPARα, and PPARδ . These nuclear receptors are located in the nucleus and are involved in the transcriptional regulation of genes related to glucose and lipid metabolism. The localization of Sipoglitazar to the nucleus is essential for its activity and function in modulating gene expression .
准备方法
西格列扎的合成涉及多个步骤,包括唑烷酸核心结构的形成。合成路线通常包括:
步骤 1: 通过环化反应形成唑环。
步骤 2: 通过烷基化反应引入烷酸侧链。
步骤 3: 最终纯化和结晶以获得纯化合物.
西格列扎的工业生产方法没有详细记录,但它们可能涉及使用与实验室环境中使用的类似反应条件的大规模合成,并增加纯化和质量控制步骤。
化学反应分析
西格列扎会经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢物。
还原: 还原反应可以改变唑环上的官能团。
取代: 取代反应可以在烷酸侧链发生.
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷等取代试剂。这些反应形成的主要产物通常是具有改变的官能团的西格列扎的修饰版本。
相似化合物的比较
西格列扎在选择性激活多种 PPAR 亚型方面具有独特之处。类似的化合物包括:
罗格列酮: 双重 PPARγ 和 PPARα 激动剂。
沙格列酯: 用于治疗糖尿病血脂异常的双重 PPARα 和 PPARγ 激动剂.
吡格列酮: 用于治疗 2 型糖尿病的 PPARγ 激动剂。
与这些化合物相比,西格列扎除了激活 PPARγ 和 PPARα 之外,还能够激活 PPARδ,这使得它在治疗代谢疾病方面独特且可能更有效 .
属性
IUPAC Name |
3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCAWATPLCLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870331 | |
| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342026-92-0 | |
| Record name | Sipoglitazar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIPOGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)
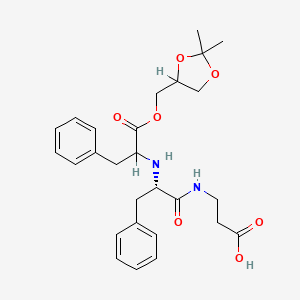

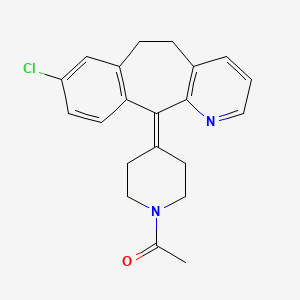
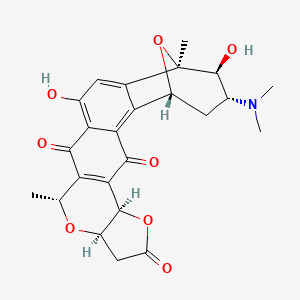
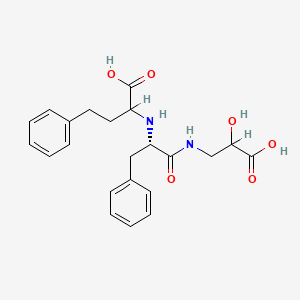

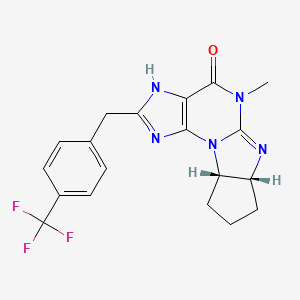
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)
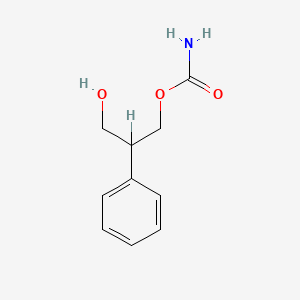

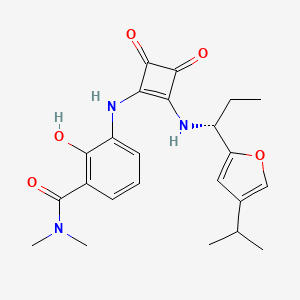
![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
